molecular formula C8H18N2O2 B13572398 4-[4-(aminooxy)butyl]Morpholine

4-[4-(aminooxy)butyl]Morpholine

Cat. No.: B13572398
M. Wt: 174.24 g/mol
InChI Key: QINPKDCCGAUURZ-UHFFFAOYSA-N
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Description

4-[4-(aminooxy)butyl]Morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen atoms within a six-membered ring. This particular compound is characterized by the presence of an aminooxy functional group attached to a butyl chain, which is further connected to the morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminooxy)butyl]Morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutylamine and morpholine.

    Nucleophilic Substitution: The 4-bromobutylamine undergoes a nucleophilic substitution reaction with morpholine to form 4-(morpholin-4-yl)butylamine.

    Aminooxy Group Introduction: The final step involves the introduction of the aminooxy group. This can be achieved by reacting 4-(morpholin-4-yl)butylamine with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminooxy)butyl]Morpholine can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[4-(aminooxy)butyl]Morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(aminooxy)butyl]Morpholine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the aminooxy and butyl groups.

    4-(morpholin-4-yl)butylamine: An intermediate in the synthesis of 4-[4-(aminooxy)butyl]Morpholine.

    4-[4-(hydroxy)butyl]Morpholine: A similar compound with a hydroxyl group instead of an aminooxy group.

Uniqueness

This compound is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other morpholine derivatives.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

O-(4-morpholin-4-ylbutyl)hydroxylamine

InChI

InChI=1S/C8H18N2O2/c9-12-6-2-1-3-10-4-7-11-8-5-10/h1-9H2

InChI Key

QINPKDCCGAUURZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCON

Origin of Product

United States

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